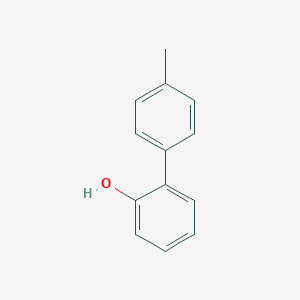

2-(4-Methylphenyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl Phenol and Analogous Systems

Carbon-Carbon Bond Formation Strategies

The construction of the biaryl scaffold is the cornerstone of synthesizing 2-(4-methylphenyl)phenol and its analogs. Cross-coupling reactions, electrophilic aromatic substitution, nucleophilic aromatic substitution, and alkylation processes are the principal pathways employed.

Cross-Coupling Approaches

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. Palladium and copper-based catalytic systems are the most prominent in this regard.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient for the synthesis of biaryl compounds. rsc.orgpreprints.org These reactions typically involve the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. preprints.orggoogle.comscirp.org

A general approach for synthesizing 2-(4-methylphenyl)phenol via a Suzuki-Miyaura coupling would involve the reaction of a protected 2-halophenol, such as 2-bromo- or 2-iodophenol, with 4-methylphenylboronic acid. The hydroxyl group is often protected to prevent side reactions. After the coupling reaction, a deprotection step yields the final product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.org For instance, the synthesis of 2-arylphenols has been achieved through a palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones, which proceeds via a tandem coupling and aromatization process. acs.orgacs.org

Another palladium-catalyzed method involves the C-H activation of phenols. rsc.orgfigshare.com This approach allows for the direct arylation of phenols, avoiding the need for pre-functionalized starting materials. For example, the phenolic hydroxyl group can act as a directing group to achieve regioselective C-H activation and subsequent arylation at the ortho position. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylphenols

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | 6-Diazo-2-cyclohexenones | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 2-Arylphenols | Moderate to Excellent | acs.orgacs.org |

| 2-Arylphenols | Alkenes | Pd(OAc)₂, Benzoquinone | 2-(2'-Alkenylphenyl)phenols | Moderate to Good | figshare.comnih.gov |

| 2-Substituted Biaryls | Carbon Monoxide | Pd(OAc)₂, AgOAc | Benzopyranones | Up to 87% | rsc.org |

| 2-Bromo-6-nitrophenol | 3-Carboxyphenylboronic acid | Pd catalyst | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate | - | google.com |

Copper-mediated cross-coupling reactions, particularly the Ullmann reaction, represent a classical method for the formation of biaryl ethers and can be adapted for C-C bond formation. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with various ligands to improve reaction conditions and yields. nih.govorganic-chemistry.org

For the synthesis of 2-(4-methylphenyl)phenol, a copper-catalyzed coupling could involve a reaction between a 2-halophenol derivative and a 4-methylphenyl halide. However, palladium-catalyzed methods are generally more common for C-C bond formation due to their higher efficiency and milder reaction conditions. Copper catalysts are more frequently employed for C-O and C-N bond formations in the synthesis of diaryl ethers and amines, respectively. wikipedia.orgnih.govbeilstein-journals.org For instance, the Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines. wikipedia.org

Table 2: Examples of Copper-Mediated/Catalyzed Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation (O-Arylation) | Phenols, Aryl Halides | Cu catalyst, Base | Diaryl Ethers | High Temperatures | nih.gov |

| Ullmann Coupling (N-Arylation) | Amines, Aryl Halides | CuI, N,N-dimethylglycine | Diaryl Amines | 90°C | organic-chemistry.org |

| C-H Iodination/Cycloetherification | o-Arylphenols | CuI, PivOH | Iodinated Dibenzofurans | 140°C | beilstein-journals.org |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of synthesizing 2-(4-methylphenyl)phenol, this could involve the reaction of phenol (B47542) with an electrophilic source of the 4-methylphenyl group. However, direct Friedel-Crafts type arylation of phenols is often challenging due to the high reactivity of the phenol ring, which can lead to multiple substitutions and side reactions. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. pearson.compearson.com

A more controlled approach would involve the Friedel-Crafts alkylation of a biphenyl (B1667301) precursor. For instance, alkylation of 2-hydroxybiphenyl with a methylating agent could potentially yield the desired product, but regioselectivity would be a significant challenge. The phenyl substituent in biphenyl is ortho, para-directing. pearson.com Therefore, electrophilic substitution on biphenyl itself tends to occur at the ortho and para positions. youtube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This pathway is generally feasible when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orgpressbooks.pub

For the synthesis of 2-(4-methylphenyl)phenol, a potential SNAr strategy could involve the reaction of a suitably activated phenol derivative with a nucleophilic 4-methylphenyl reagent. For example, a di-nitrated 2-halophenol could react with a 4-methylphenyl organometallic reagent. However, this is not a common or straightforward method for this specific compound. A more plausible, though still complex, route might involve the reaction of dibenzofurans with nucleophiles, which can lead to the formation of 2-arylphenols through a ring-opening process. researchgate.net

Aryl halides that lack activating electron-withdrawing groups can undergo nucleophilic substitution under harsh conditions via a benzyne (B1209423) intermediate. pressbooks.pub For instance, chlorobenzene (B131634) reacts with sodium hydroxide (B78521) at high temperatures to produce phenol. youtube.com

Alkylation Processes

Alkylation processes in this context refer to the introduction of the 4-methylphenyl group onto a phenol ring or the methylation of a 2-phenylphenol (B1666276) precursor. Friedel-Crafts alkylation, as mentioned under electrophilic substitution, is a primary example. wiley-vch.de The direct alkylation of phenol with a 4-methylphenyl source is generally not a preferred method due to issues with selectivity. rsc.org

A more viable strategy involves the alkylation of a pre-formed biphenyl system. For example, if 2-hydroxybiphenyl were available, methylation could be attempted. However, controlling the position of methylation on the biphenyl scaffold would be difficult. Alternatively, a C(sp³)–C(sp²) cross-coupling reaction could be employed, where an organometallic reagent derived from 4-methylbenzene reacts with a suitable 2-substituted phenol derivative. researchgate.net Recent advances have also explored the use of transition metal catalysts, such as ruthenium and iron, for the ortho-alkylation of phenols with various alkylating agents. rsc.org

Aminomethylation Reactions

Aminomethylation, most classically represented by the Mannich reaction, is a powerful method for the functionalization of phenols. While this reaction does not directly produce 2-(4-Methylphenyl)phenol, it is a crucial technique for synthesizing analogous systems by introducing an aminomethyl group ortho to the hydroxyl moiety. This functional group can then serve as a handle for further transformations.

The traditional Mannich reaction involves the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine. However, modern advancements have led to more sophisticated and selective cross-dehydrogenative coupling (CDC) reactions that directly couple phenols with amine precursors. These methods often employ transition-metal catalysts to achieve high regioselectivity and functional group tolerance.

Catalytic Systems for Ortho-Aminomethylation of Phenols:

Recent research has focused on developing catalytic systems that offer mild reaction conditions and broad substrate applicability.

Copper-Catalyzed Reactions: Copper(II) catalysts have been effectively used for the ortho-aminomethylation of phenols with various amine partners, including aniline (B41778) derivatives and N,N-dimethylanilines. semanticscholar.orgnih.gov One approach utilizes a Cu(II) catalyst with Di-tert-butyl peroxide (DTBP) as an oxidant, yielding a range of aminomethylated products. semanticscholar.orgmdpi.com Another system employs copper chalcogenide nanoparticles (Cu₇S₄) on a graphene oxide support to catalyze the coupling between phenols and N,N-dimethylbenzylamines with high efficiency. mdpi.comrsc.org These reactions are proposed to proceed through a radical mechanism. semanticscholar.org

Chromium-Catalyzed Reactions: Earth-abundant and less toxic metals like chromium have emerged as viable catalysts. A Cr-catalyzed strategy enables the direct ortho-aminomethylation of phenols with N,N-dimethylanilines, demonstrating excellent site selectivity and compatibility with a wide array of functional groups on both coupling partners. acs.org Mechanistic studies suggest this transformation proceeds via an ionic mechanism. acs.org

Iodine-Catalyzed Reactions: A transition-metal-free approach involves the use of iodine as a catalyst in the presence of an oxidant like sodium percarbonate. rsc.org This method facilitates the ortho-aminomethylation of phenols with potassium aminomethyltrifluoroborates in aqueous media, showcasing broad substrate scope and tolerance for sensitive functional groups. mdpi.comrsc.orgrsc.org

| Catalyst System | Amine Source | Oxidant | Key Features | Yield Range | Reference |

|---|---|---|---|---|---|

| Cu(II) Acetate (B1210297) | Aniline derivatives | DTBP | Highly selective C(sp²)–C(sp³) coupling. | 32-82% | semanticscholar.orgmdpi.com |

| GO-Cu₇S₄ Nanoparticles | N,N-dimethylbenzylamines | TBHP | Heterogeneous, reusable catalyst; solvent-free option. | 68-89% | mdpi.comrsc.org |

| Cr-Complex | N,N-dimethylanilines | Not specified | Excellent ortho-selectivity with an earth-abundant metal. | Moderate to good | acs.org |

| Iodine / Sodium Percarbonate | Potassium aminomethyltrifluoroborates | Sodium Percarbonate | Transition-metal-free; proceeds in aqueous media. | 20-98% | mdpi.comrsc.org |

Condensation Reactions for Phenolic Derivative Formation

Condensation reactions are fundamental to organic synthesis and provide pathways to biphenyl structures and their precursors. A common strategy involves the condensation of a phenol derivative, such as salicylaldehyde (B1680747), with an amine like p-toluidine (B81030) to form a Schiff base (imine). This intermediate can then be involved in subsequent reactions to form the target biaryl structure.

One notable method is a one-pot cascade reaction that starts with 1-arylpenta-3,4-dien-2-ones and activated ketones to produce 2-arylphenols efficiently. rsc.org This process can even be combined with subsequent palladium-catalyzed C-H activation and carbonylation steps to create more complex dibenzopyranone structures in a single pot. rsc.orggoogle.com

Another relevant, though more complex, method is the tandem cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes, which generates tris-sulfonyl 3-arylphenols. irispublishers.com While the substitution pattern differs, it demonstrates the power of condensation-driven annulation to construct highly functionalized phenol rings from acyclic precursors.

Multistep Synthetic Sequences

Annulation Reactions for Phenol Ring Construction

Annulation reactions, which involve the de novo construction of a ring system, offer a powerful alternative to the functionalization of pre-existing aromatic rings. These methods are particularly valuable for creating highly substituted phenols with specific regiochemistry that may be difficult to achieve through traditional substitution reactions. researchgate.net

Prominent historical examples include the Dötz and Danheiser benzannulation reactions. chemcon.comresearchgate.netmit.eduwikipedia.org The Dötz reaction uses a chromium carbene complex, an alkyne, and carbon monoxide to synthesize substituted phenols. chemcon.commit.edu The Danheiser benzannulation involves the thermal reaction of a cyclobutenone with an alkyne to produce a substituted phenol. chemcon.comwikipedia.org

More recent developments have expanded the toolkit for phenol synthesis via annulation:

[2+2+1+1] Cycloaddition: A modern benzannulation strategy involves the metal-mediated formal [2+2+1+1] cycloaddition of two different alkynes and two molecules of carbon monoxide. This method allows for the regioselective installation of up to five different substituents on the phenol ring, yielding substitution patterns not accessible through other classic annulation reactions. nih.govresearchgate.netcolab.wsdntb.gov.ua

Tandem Cross-Coupling/Aromatization: 2-Arylphenols can be synthesized from aryl iodides and 6-diazo-2-cyclohexenones in a tandem sequence involving palladium-catalyzed cross-coupling followed by aromatization. researchgate.netacs.org

Cascade Reactions: A one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones provides an efficient and sustainable route to 2-arylphenols. rsc.org

Derivatization of Precursor Phenols

An alternative to building the phenol ring from scratch is to start with a simpler precursor and modify it. For the synthesis of 2-(4-Methylphenyl)phenol, this could involve creating the crucial biaryl C-C bond or functionalizing a pre-formed biphenyl skeleton.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming aryl-aryl bonds. This palladium-catalyzed reaction would typically couple an ortho-halophenol derivative with 4-methylphenylboronic acid (or vice versa). This method is highly versatile and tolerant of many functional groups. One-pot procedures combining Suzuki-Miyaura coupling with subsequent dehydrogenative aromatization have been developed to synthesize 2-arylphenol derivatives from iodo-enones and arylboronic acids using a recyclable Pd/C catalyst. acs.org

Once the [1,1'-biphenyl]-2-ol skeleton is formed, it can be further functionalized. Palladium-catalyzed, hydroxyl-directed C–H activation is a powerful tool for this purpose. For instance:

Hydroxylation: In the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH), [1,1'-biphenyl]-2-ols can be hydroxylated at the ortho position of the second aryl ring to yield 2,2'-biphenols. beilstein-journals.orgrsc.orgresearchgate.net This reaction proceeds via a proposed Pd(IV) intermediate. beilstein-journals.org

Arylation: The same [1,1'-biphenyl]-2-ol precursor can undergo palladium-catalyzed C-H arylation with chloroarenes, providing access to complex 2-hydroxy-ortho-terphenyls. nih.govresearchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, eliminate hazardous substances, and improve energy efficiency in chemical processes. nih.gov A key strategy in this area is the move towards solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by mechanochemistry (such as grinding or ball-milling) or microwave irradiation, offers significant environmental and practical advantages. rsc.orgnih.govresearchgate.netbeilstein-journals.org These techniques can lead to shorter reaction times, simplified product isolation, and reduced chemical waste. nih.govrdd.edu.iq

Several reactions relevant to the synthesis of 2-(4-Methylphenyl)phenol or its precursors have been successfully adapted to solvent-free conditions:

Schiff Base Formation: The condensation of salicylaldehyde with anilines (like p-toluidine) to form Schiff bases can be achieved by simply mixing the neat reactants and either irradiating them in a microwave or grinding them in a mortar and pestle. rdd.edu.iqsphinxsai.comacs.orgresearchgate.netjournalijar.com These methods are often rapid, high-yielding, and avoid the use of bulk organic solvents.

Ullmann Coupling: The classical Ullmann reaction, which couples aryl halides using copper, can be performed under solvent-free conditions to produce symmetrical biaryls like 2,2'-dinitrobiphenyl. organic-chemistry.org High-speed ball milling in a copper vial has been shown to afford quantitative yields of the biarylation product without any added solvent or catalyst. nih.govacs.orgresearchgate.net

Aminomethylation: A nano-copper catalyzed ortho-aminomethylation of phenols has been reported to proceed efficiently under solvent-free conditions, highlighting the green potential of modern catalytic methods. mdpi.com

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Schiff Base Condensation | Salicylaldehyde, Substituted Anilines | Microwave irradiation (160 W) | Rapid (2-5 min), catalyst-free, high yield. | sphinxsai.comresearchgate.net |

| Ullmann Coupling | 2-Iodonitrobenzene | High-speed ball milling in copper vial | Quantitative yield, no added solvent or catalyst. | nih.gov |

| Ortho-Aminomethylation | Phenols, N,N-dimethylbenzylamines | GO-Cu₇S₄ catalyst, 100 °C | Heterogeneous catalysis, avoids bulk solvents. | mdpi.com |

Catalyst Development for Enhanced Sustainability

The synthesis of 2-(4-Methylphenyl)phenol and analogous biaryl systems has been significantly advanced by the development of sophisticated catalytic strategies. A primary focus of modern organic synthesis is the enhancement of sustainability, which involves creating catalysts that are not only highly efficient but also environmentally benign, reusable, and capable of functioning under mild conditions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the crucial carbon-carbon bond in these compounds, and much research has been dedicated to "greening" this process. researchgate.netlibretexts.orgwikipedia.org

Advances in this area are centered on several key principles: the use of heterogeneous catalysts for easy separation and recycling, the development of highly active catalysts that allow for low loading levels, the use of environmentally friendly solvents like water, and the design of ligands that promote efficiency and stability. researchgate.netacademie-sciences.frmdpi.com

Heterogeneous Catalysis for Improved Recyclability

A major drawback of homogeneous catalysis in industrial applications is the difficulty of separating the catalyst from the reaction product, leading to product contamination and loss of the expensive metal. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, address this challenge by allowing for simple filtration and reuse, which is both cost-effective and environmentally friendly. rsc.orgorganic-chemistry.org

Several innovative supports have been developed for palladium, the most common metal used in Suzuki-Miyaura couplings. libretexts.org These include:

Palladium on Carbon (Pd/C): An inexpensive and widely used catalyst, 10% Pd/C has been effectively used for Suzuki couplings in refluxing water, demonstrating a green approach for synthesizing biaryl compounds. researchgate.net

Polymer-Supported Catalysts: A Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be a highly active and stable catalyst for Suzuki-Miyaura reactions at room temperature. organic-chemistry.org This catalyst could be recycled at least ten times without a significant drop in activity, with minimal palladium leaching. organic-chemistry.org

Bio-based and Waste-derived Supports: In a novel approach, palladium has been immobilized on ground pearl shell powders (Pd/SP), which are composed of calcium carbonate and biopolymers like chitin. rsc.org This Pd/SP catalyst showed higher activity and superior stability compared to conventional Pd/C and Pd/CaCO₃, attributed to the chelation of palladium with surface proteins on the shell powder. rsc.org Another sustainable support involves stabilizing palladium nanoparticles on a layered double hydroxide functionalized with Tris (tris(hydroxymethyl)aminomethane), creating a recyclable catalyst for couplings in aqueous media. academie-sciences.fr Magnetic nanoparticles (e.g., Fe₃O₄) have also been used as a core to support palladium, allowing for easy magnetic separation and reuse of the catalyst. mdpi.com

The table below summarizes the performance of various recyclable heterogeneous palladium catalysts in Suzuki-Miyaura coupling reactions analogous to the synthesis of 2-(4-Methylphenyl)phenol.

| Catalyst System | Support Material | Reactants | Solvent | Key Sustainability Feature | Ref |

| Pd/C (10%) | Activated Carbon | 4-Iodophenol + Phenylboronic acid | Water | Inexpensive catalyst, green solvent | researchgate.net |

| Pd(II)-Phenanthroline | Merrifield Resin | Aryl halides + Arylboronic acids | Ethanol | Recyclable 10+ times, ambient temperature | organic-chemistry.org |

| Pd/SP | Pearl Shell Powder | Aromatic halides | Ethanol/DMSO | Use of waste material, high stability | rsc.org |

| LDH/Tris/Pd(0) | CaAl-Layered Double Hydroxide | Aryl halides + Arylboronic acids | Aqueous media | Good stability and reusability | academie-sciences.fr |

| Pd/PDA@Fe₃O₄ | Dopamine-coated Fe₃O₄ | 4-Nitrophenol (reduction) | Water | Magnetic recovery, reusable 10+ times | mdpi.com |

Advancements in Catalyst Efficiency and Ligand Design

To minimize waste and cost, modern catalysts are designed for high efficiency, allowing for extremely low concentrations (loadings) to be used, often in the parts-per-million (ppm) range. This is measured by the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst.

The development of specialized ligands, particularly bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has been instrumental in creating highly active palladium catalysts. wikipedia.orgsigmaaldrich.com

Bulky Phosphine Ligands: Ligands such as diadamantyl-n-butylphosphane (cataCXium® A) enable Suzuki-Miyaura couplings of even challenging aryl chlorides with catalyst loadings as low as 0.005 mol%, achieving TONs up to 20,000. sigmaaldrich.com

Palladacycles: These are highly stable palladium complexes that are insensitive to air and water, making them robust and environmentally friendly options for cross-coupling reactions. libretexts.org

Ligand-Free Systems: To further simplify reaction setups and reduce costs, ligand-free protocols have been developed. Systems using simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) have proven effective, particularly for activated aryl halides. rsc.org A microflow process using ppm levels of PdCl₂ in high-pressure, high-temperature water has been used to couple 4-methylphenylboronic acid and iodobenzene (B50100) with a residence time of less than 25 seconds, showcasing a highly efficient, continuous production method. mdpi.com

The following table details examples of highly efficient catalyst systems.

| Catalyst System | Ligand | Reactant 1 | Reactant 2 | Catalyst Loading | Yield | TON | Ref |

| Pd(OAc)₂ | Diadamantyl-n-butylphosphane | 4-Chloroacetophenone | Phenylboronic acid | 0.005 mol% | 100% | 20,000 | sigmaaldrich.com |

| Pd₂(dba)₃ | Phosphino-substituted N-aryl pyrrole | 4-Chlorotoluene | Phenylboronic acid | 0.01 mol% | >99% | ~9,900 | sigmaaldrich.com |

| Pd(Amphos)₂Cl₂ | Amphos | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1 mol% | 79% | 79 | tcichemicals.com |

| PdCl₂ | None | Iodobenzene | 4-Methylphenylboronic acid | 34 ppm | 82% | ~24,117 | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion and a series of fragment ions, which are characteristic of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, HRMS has been utilized in the analysis of various phenol (B47542) derivatives, demonstrating its capability in confirming molecular formulas. researcher.life The exact mass of 2-(4-Methylphenyl)phenol (C13H12O) is 184.0888, and HRMS would be the definitive technique to confirm this elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of 2-(4-Methylphenyl)phenol, GC-MS serves as an essential tool for assessing sample purity. nemi.govmdpi.com The gas chromatogram would ideally show a single peak, indicating the absence of impurities. The mass spectrometer then provides the mass spectrum of the eluted compound, confirming its identity. The NIST Mass Spectrometry Data Center contains a mass spectrum for 2-[(4-hydroxyphenyl)methyl]-phenol, a related compound, which can be used for comparison and identification purposes. nist.gov GC-MS analysis of various phenolic compounds has been extensively documented, highlighting its utility in separating and identifying components in complex mixtures. biomedpharmajournal.orgescholarship.org

X-ray Diffraction Analysis

X-ray diffraction is a primary method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Packing and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 2-(4-Methylphenyl)phenol, the spectrum is dominated by absorptions arising from its conjugated π-electron system.

The UV-Vis spectrum of 2-(4-Methylphenyl)phenol is expected to show strong absorption bands in the ultraviolet region, primarily due to π→π* electronic transitions within the aromatic biphenyl (B1667301) chromophore. libretexts.org The parent compound without the hydroxyl group, 4-methylbiphenyl, exhibits a UV absorption spectrum starting around 280 nm. nist.gov The presence of the electron-donating hydroxyl group on one of the rings typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. Furthermore, the non-bonding electrons on the oxygen atom can participate in n→π* transitions, which are generally weaker and occur at longer wavelengths than the π→π* transitions. libretexts.org For comparison, the S₁ ← S₀ electronic transition for the larger analogue 1,2'-binaphthyl is observed around 324 nm. acs.org

Table 2: Expected Electronic Absorption Characteristics for 2-(4-Methylphenyl)phenol.

| Transition Type | Expected Wavelength Region (nm) | Chromophore |

| π → π | 260 - 300 | Biphenyl π-system |

| n → π | > 290 | Phenolic oxygen lone pair to π-system |

The electronic absorption properties of 2-(4-Methylphenyl)phenol are intrinsically linked to its molecular structure, particularly the degree of conjugation between the two phenyl rings. This conjugation is maximized when the rings are coplanar, allowing for effective delocalization of π-electrons across the entire biphenyl system. Increased delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. libretexts.org

The dihedral angle between the phenyl and tolyl rings is a critical parameter. Steric hindrance between the ortho-hydrogens of the two rings prevents a fully planar conformation. However, the intramolecular O-H···π hydrogen bond discussed previously can restrict the rotation around the central C-C bond, influencing the equilibrium dihedral angle and thereby modulating the extent of conjugation. Computational studies on similar systems use methods like Density Functional Theory (DFT) to calculate the HOMO-LUMO energy gap, which directly correlates with the energy of the principal electronic transition observed in the UV-Vis spectrum. iucr.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a primary site of reactivity in 2-(4-Methylphenyl)phenol, readily participating in oxidation reactions. These transformations can proceed through various pathways, including radical-mediated processes and catalyzed mechanisms, leading to a range of oxidative byproducts.

Radical-Mediated Oxidation Pathways

The oxidation of phenols typically initiates with the abstraction of a hydrogen atom from the hydroxyl group, generating a phenoxy radical. In the case of 2-(4-Methylphenyl)phenol, this process yields a resonance-stabilized 2-(4-methylphenyl)phenoxy radical. The stability of this intermediate is crucial as it dictates the subsequent reaction pathways. The unpaired electron can delocalize across the aromatic system, including the adjacent phenyl ring.

Studies on analogous compounds, such as p-cresol (B1678582), provide significant insight into these pathways. The oxidation of p-cresol is known to proceed via a cresoxy radical, which then undergoes dimerization. nih.gov This occurs through radical-radical coupling, a common fate for phenoxy radicals. Two primary modes of coupling are observed: C-C coupling and C-O coupling.

For 2-(4-Methylphenyl)phenol, similar radical coupling is expected. The phenoxy radical can dimerize to form complex biphenyl (B1667301) structures or related compounds. A key product identified in the peroxidase-catalyzed oxidation of p-cresol is 2,2'-dihydroxy-5,5'-dimethylbiphenyl, formed via C-C coupling of two cresoxy radicals. nih.gov This suggests that 2-(4-Methylphenyl)phenol could undergo analogous C-C coupling, leading to even more complex polyaromatic structures.

Formation of Oxidative Byproducts (e.g., Quinone Derivatives)

Further oxidation of the phenoxy radical or direct oxidation of the parent phenol (B47542) can lead to the formation of quinone-type derivatives. Phenols can be oxidized to quinones, which are cyclic diketones, through various oxidizing agents. vulcanchem.com For 2-(4-Methylphenyl)phenol, which is a substituted p-cresol, oxidation could theoretically lead to an ortho-quinone, as the para-position relative to the hydroxyl group is substituted by a methyl group. The formation of ortho-quinones from phenols is a known transformation, often achieved using specific hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). nih.govnih.gov

In addition to simple quinones, other complex byproducts can form. In the oxidation of p-cresol, a significant product is Pummerer's ketone, a dibenzofuranone derivative. nih.gov This product arises from an intramolecular C-O coupling within the initially formed C-C linked dimer. Given the structural similarity, it is plausible that the oxidation of 2-(4-Methylphenyl)phenol could also yield analogous complex ketone byproducts alongside dimeric compounds.

The specific products formed are highly dependent on the oxidant used and the reaction conditions. For instance, oxidation of polycyclic aromatic phenols with bis(trifluoroacetoxy)iodobenzene (BTI) can yield para-quinones where structurally possible, while IBX favors the formation of ortho-quinones. nih.gov

Catalytic Oxidation Mechanisms

The oxidation of 2-(4-Methylphenyl)phenol can be achieved with greater control and selectivity using catalytic systems. These include metal-based catalysts and enzymes.

Research on the catalytic oxidation of p-cresol has shown that cobalt salen complexes can effectively catalyze the aerial oxidation to produce p-hydroxybenzaldehyde, indicating oxidation of the methyl group rather than the phenolic ring. google.comniscpr.res.in This reaction proceeds in a basic medium, and catalysts encapsulated in zeolites have demonstrated high conversion and selectivity. niscpr.res.in Similarly, platinum-based catalysts supported on mixed oxides have been used for the complete liquid-phase oxidation of p-cresol under moderate conditions. researcher.liferesearchgate.net These findings suggest that the methyl group on the tolyl ring of 2-(4-Methylphenyl)phenol is a viable site for selective catalytic oxidation.

Enzymatic catalysis offers another route. Peroxidases, for example, have been extensively studied for phenol oxidation. Ascorbate peroxidase (APX) catalyzes the H₂O₂-dependent oxidation of p-cresol, leading to the formation of a biphenyl dimer and Pummerer's ketone. nih.gov The reaction proceeds through the enzyme's catalytic cycle involving Compound I and Compound II intermediates, which are high-oxidation states of the enzyme that are successively reduced by the phenolic substrate.

| Product Name | Chemical Structure | Formation Pathway | Note |

|---|---|---|---|

| 2,2'-dihydroxy-5,5'-dimethylbiphenyl | Dimer of p-cresol | Intermolecular C-C radical coupling | Formation is favored at high enzyme concentrations. |

| Pummerer's Ketone | Dibenzofuranone derivative | Intramolecular cyclization of the dimer | Formation predominates at low enzyme concentrations. |

Substitution Reactions

Substitution reactions on 2-(4-Methylphenyl)phenol can occur on either the electron-rich phenol ring or the pendant methyl group, depending on the reaction type and conditions.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolic hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comlibretexts.org The methyl group is also an ortho-, para-directing activator, albeit weaker than the hydroxyl group. In 2-(4-Methylphenyl)phenol, the hydroxyl group is at C1, the phenyl group at C2, and the methyl group at C4.

The positions available for substitution on the phenol ring are C3, C5, and C6. The hydroxyl group strongly activates the ortho-positions (C2 and C6) and the para-position (C4). Since C2 and C4 are already substituted, the primary site for electrophilic attack is the C6 position. The C2-phenyl substituent also directs ortho and para, further activating the C4 and C6 positions. The directing effects of the hydroxyl and phenyl groups are therefore synergistic, strongly favoring substitution at C6. The methyl group at C4 directs to the ortho-positions C3 and C5.

Therefore, in reactions like halogenation or nitration, the incoming electrophile is expected to substitute predominantly at the C6 position, which is ortho to the highly activating hydroxyl group. Due to the high reactivity conferred by the hydroxyl group, these reactions often proceed under milder conditions than those required for benzene (B151609). For example, bromination of phenols can occur readily without a Lewis acid catalyst, and nitration can be achieved with dilute nitric acid. byjus.comgoogle.com

| Position on Phenol Ring | Directing Influence of -OH (at C1) | Directing Influence of -C₆H₄CH₃ (at C2) | Directing Influence of -CH₃ (at C4) | Predicted Outcome |

|---|---|---|---|---|

| C3 | - | Meta | Ortho (Activated) | Minor product |

| C5 | Meta | Meta | Ortho (Activated) | Minor product |

| C6 | Ortho (Strongly Activated) | Ortho (Activated) | - | Major product |

Nucleophilic Substitution on Pendant Aryl or Alkyl Groups

Nucleophilic aromatic substitution directly on the phenyl rings of 2-(4-Methylphenyl)phenol is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this molecule.

However, the methyl group on the pendant tolyl ring provides a site for substitution via a different mechanistic route. This alkyl group can undergo free-radical substitution, particularly at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 2-(4-(bromomethyl)phenyl)phenol. This resulting benzylic halide would be highly susceptible to subsequent Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the methyl position. This two-step sequence represents a viable pathway for nucleophilic substitution on the pendant alkyl group of the molecule.

Reduction Chemistry

While the core biphenyl and phenol structure of 2-(4-Methylphenyl)phenol is relatively stable, functional groups introduced onto its aromatic rings can undergo various reduction reactions. The specific outcomes of these reductions are highly dependent on the nature of the functional group and the reagents employed.

Reduction of Functional Groups in Derivatized Systems

The chemical reduction of derivatives of 2-(4-Methylphenyl)phenol allows for the synthesis of a variety of related compounds. The reactivity mirrors that of other substituted biphenyls and phenols, where functional groups can be selectively targeted.

For instance, a hypothetical nitrated derivative, such as 2-(4-methylphenyl)-4-nitrophenol, could be selectively reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for this transformation, which proceeds under mild conditions and is highly selective for the nitro group over the aromatic rings or the phenolic hydroxyl.

Conversely, the reduction of the aromatic rings themselves requires much more forceful conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures can reduce the phenyl rings to cyclohexyl rings. rsc.orgslideshare.net The reduction of a carbonyl group, such as a ketone, on the biphenyl framework can also be achieved. Depending on the desired product, reagents like sodium borohydride (B1222165) (NaBH₄) would reduce a ketone to a secondary alcohol, while catalytic hydrogenation could also be employed, though it may be difficult to reduce a carbonyl group without also affecting any carbon-carbon double bonds present. libretexts.org

The following table summarizes potential reduction reactions on derivatized 2-(4-Methylphenyl)phenol systems based on established chemical principles.

| Derivative Functional Group | Reagent/Condition | Expected Product Functional Group | Selectivity Notes |

| Nitro (-NO₂) | H₂, Pd/C, Ethanol | Amino (-NH₂) | Highly selective for the nitro group. |

| Ketone (-C=O) | NaBH₄, Methanol | Secondary Alcohol (-CHOH) | Selective for the carbonyl over aromatic rings. |

| Aromatic Rings | H₂, Rh/C, High P, High T | Cyclohexyl Rings | Requires forcing conditions; reduces all aromaticity. |

| Ester (-COOR) | LiAlH₄, Ether | Alcohol (-CH₂OH) | Powerful reducing agent; reduces esters to primary alcohols. |

Acid-Base Equilibrium and Proton Transfer Processes

The phenolic hydroxyl group is the primary site of acidic activity in 2-(4-Methylphenyl)phenol. Its acidity, and thus its behavior in proton transfer equilibria, is modulated by the electronic effects of the attached aromatic systems.

Phenol itself is a weak acid, with a typical pKa of about 10.0. The acidity of substituted phenols is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion through charge delocalization, while electron-donating groups decrease acidity (raise pKa) by destabilizing the anion. researchgate.netstackexchange.com

In 2-(4-Methylphenyl)phenol, the phenolic -OH is attached to a biphenyl system. The second phenyl ring (the 4-methylphenyl group) acts as a net electron-withdrawing group, which stabilizes the phenoxide conjugate base through resonance. This effect is observed in 2-phenylphenol (B1666276), which is more acidic than phenol, with a reported pKa of approximately 9.5-10.0. regulations.govchemicalbook.comindustrialchemicals.gov.auherts.ac.uk

The 4-methylphenyl substituent contains a methyl group in the para position. The methyl group is weakly electron-donating through an inductive effect. This can be seen in p-cresol (4-methylphenol), which is slightly less acidic than phenol, with a pKa of about 10.3. ymdb.cadrugbank.com

For 2-(4-Methylphenyl)phenol, the acid-strengthening effect of the phenyl substituent and the acid-weakening effect of the para-methyl group are in opposition. The larger electron-withdrawing effect of the phenyl ring is expected to dominate, making the compound more acidic than phenol and p-cresol, with a pKa value predicted to be very close to that of 2-phenylphenol.

The acid-base equilibrium in an aqueous solution can be represented as:

C₁₃H₁₂O + H₂O ⇌ C₁₃H₁₁O⁻ + H₃O⁺

The position of this equilibrium is dictated by the pKa. Given the expected pKa near 9.5, at physiological pH (~7.4), the compound will exist almost entirely in its protonated, phenolic form. To achieve significant deprotonation and formation of the 2-(4-methylphenyl)phenoxide ion, a base with a conjugate acid pKa higher than that of the phenol is required.

The following table compares the acidity of 2-(4-Methylphenyl)phenol with related compounds.

| Compound | pKa | Effect of Substituent |

| Phenol | ~10.0 | Reference |

| p-Cresol | ~10.3 ymdb.cadrugbank.com | Electron-donating -CH₃ group decreases acidity. |

| 2-Phenylphenol | ~9.5-10.0 regulations.govindustrialchemicals.gov.auherts.ac.uk | Electron-withdrawing phenyl group increases acidity. |

| 2-(4-Methylphenyl)phenol | ~9.5-10.1 (Predicted) | Phenyl group increases acidity; para-methyl group slightly decreases it. |

Photoinduced Chemical Transformations

The absorption of ultraviolet light can induce significant chemical changes in 2-(4-Methylphenyl)phenol and its derivatives, leading to molecular rearrangements or the generation of reactive radical species. These transformations are central to the field of organic photochemistry.

Photochemical Rearrangements

Derivatives of 2-(4-Methylphenyl)phenol, particularly its esters, are susceptible to photochemical rearrangements. The most relevant of these is the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones upon irradiation with UV light. testbook.com

The mechanism proceeds via a radical pathway. For a hypothetical ester like 2-(4-methylphenyl)phenyl acetate (B1210297), absorption of a photon would lead to the homolytic cleavage of the ester C-O bond. This cleavage generates a 2-(4-methylphenyl)phenoxy radical and an acyl radical, which are held together momentarily within a "solvent cage". slideshare.net

Within this cage, the radicals can recombine. Attack of the acyl radical at the ortho position relative to the phenoxy oxygen (C6 position) or the other available ortho position (C2' of the other ring is less likely due to sterics) would, after tautomerization (rearomatization), yield the corresponding hydroxyacetophenone products. If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent, leading to the formation of the parent phenol, 2-(4-Methylphenyl)phenol, as a byproduct. Theoretical studies indicate the reaction proceeds through multiple excited states, including ππ* and nπ* states, culminating in a dissociative πσ* state. barbatti.org

Photoinduced Radical Formation

Direct irradiation of 2-(4-Methylphenyl)phenol with UV light can induce the homolytic cleavage of the phenolic O-H bond. This process, known as photoinduced hydrogen atom transfer (HAT), results in the formation of a hydrogen atom and a 2-(4-Methylphenyl)phenoxy radical. rsc.orgresearchgate.net

C₁₂H₉(C₆H₄CH₃)OH + hν → C₁₂H₉(C₆H₄CH₃)O• + H•

The resulting phenoxy radical is a relatively stable intermediate due to the delocalization of the unpaired electron across the extensive π-system of the biphenyl structure. Such radicals are key intermediates in many oxidative processes. The presence and characteristics of substituted phenoxy radicals can be investigated using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The g-factor obtained from an EPR spectrum is sensitive to the electronic environment of the radical. For phenoxy radicals, the g-value is influenced by substituents on the aromatic rings; electron-donating groups like methyl tend to broaden the EPR spectra. researchgate.net The formation of such radicals via homolysis can transiently activate the molecule towards other reactions, such as nucleophilic aromatic substitution, by creating a powerful open-shell electron-withdrawing group. nih.gov

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular geometries, energies, and other key chemical descriptors.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For the substituted 4-phenylphenols (CP, NP, and AP), geometry optimization reveals crucial details about their three-dimensional structure.

The optimized geometries show that the molecules are not perfectly planar. The dihedral angle (θ) between the two phenyl rings varies depending on the substituent. For 2-chloro-4-phenylphenol (B167023) (CP), this angle is calculated to be 38.99°. In 2-nitro-4-phenylphenol (NP), it is 38.59°, and for 2-amino-4-phenylphenol (B72062) (AP), it is 38.89°. These non-planar arrangements are a result of balancing the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion between the rings.

Table 1: Selected Optimized Geometrical Parameters of Substituted 4-Phenylphenols

| Parameter | 2-chloro-4-phenylphenol (CP) | 2-nitro-4-phenylphenol (NP) | 2-amino-4-phenylphenol (AP) |

|---|---|---|---|

| Dihedral Angle (C-C-C-C) | 38.99° | 38.59° | 38.89° |

| O-H Bond Length (Å) | 0.966 | 0.971 | 0.969 |

| Intramolecular H-Bond Length (Å) | 2.25 (H...Cl) | 1.97 (H...O) | 2.10 (H...N) |

Electronic Structure Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

For the studied 4-phenylphenols, the HOMO is primarily localized on the phenyl ring containing the hydroxyl group and the substituent, indicating this is the region of electron donation. The LUMO, conversely, is spread across the second phenyl ring, which acts as the electron-accepting region. This distribution facilitates an intramolecular charge transfer upon electronic excitation.

The calculated HOMO-LUMO energy gaps are 4.88 eV for CP, 3.49 eV for NP, and 4.29 eV for AP. The significantly lower gap for the nitro-substituted compound (NP) is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the LUMO and facilitates charge transfer, making it the most reactive of the three molecules.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential.

In the MEP maps of the substituted 4-phenylphenols, the most negative potential (red) is consistently located around the oxygen atom of the hydroxyl group and the oxygen atoms of the nitro group in NP. This highlights these areas as the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) is found around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

The distribution of atomic charges across a molecule influences its dipole moment, polarizability, and reactivity. DFT calculations can provide these charges using various population analysis schemes. For the substituted 4-phenylphenols, the atomic charges confirm the trends expected from the electronegativity of the atoms and the nature of the substituents.

The oxygen atom of the hydroxyl group carries a significant negative charge in all three molecules, consistent with its high electronegativity. The hydrogen atom of the hydroxyl group is, in turn, positively charged. In 2-nitro-4-phenylphenol, the nitrogen atom is positively charged, while the adjacent oxygen atoms are strongly negative, reflecting the polar nature of the nitro group. In the amino-substituted compound, the nitrogen atom carries a negative charge. The carbon atom bonded to the hydroxyl group consistently shows a positive charge due to the electron-withdrawing effect of the oxygen atom.

Table 3: Selected Mulliken Atomic Charges

| Atom | 2-chloro-4-phenylphenol (CP) | 2-nitro-4-phenylphenol (NP) | 2-amino-4-phenylphenol (AP) |

|---|

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Density Functional Theory (DFT) is a powerful method for predicting the vibrational spectra (Infrared and Raman) of molecules like 2-(4-Methylphenyl)phenol. jcsp.org.pk By calculating the harmonic frequencies at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, researchers can assign the vibrational modes of the molecule. jcsp.org.pkresearchgate.net These calculations typically overestimate the frequencies due to the neglect of anharmonicity and the use of finite basis sets; therefore, the results are often scaled by an empirical factor to improve agreement with experimental data. scispace.comeurjchem.com

Key vibrational modes for 2-(4-Methylphenyl)phenol that can be predicted include:

O-H Stretching: The characteristic stretching of the hydroxyl group, sensitive to hydrogen bonding. DFT calculations for phenols typically place this band around 3500-3600 cm⁻¹. orientjchem.orgijaemr.com

C-H Stretching: Aromatic and methyl C-H stretching vibrations are generally predicted in the 3000–3100 cm⁻¹ and 2900-3000 cm⁻¹ regions, respectively. scispace.comorientjchem.org

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) group is expected in the region of 1200-1300 cm⁻¹. orientjchem.org

Ring Vibrations: Stretching and deformation modes of the two aromatic rings appear in the fingerprint region (below 1600 cm⁻¹).

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netscirp.org These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comjksus.org For aromatic systems like 2-(4-Methylphenyl)phenol, the predicted spectra would show intense bands corresponding to π→π* transitions within the phenyl rings. dergipark.org.tr The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects.

Table 1: Representative Predicted Vibrational Frequencies for a Phenolic Structure This table is illustrative, showing typical results from a DFT calculation for a substituted phenol.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

| ν(O-H) | 3570 | Hydroxyl group stretching |

| ν(C-H) | 3085 | Aromatic C-H stretching |

| ν(C-H) | 2955 | Methyl group C-H stretching |

| ν(C=C) | 1610 | Aromatic ring stretching |

| δ(O-H) | 1410 | Hydroxyl group in-plane bending |

| ν(C-O) | 1275 | Phenolic C-O stretching |

Nonlinear Optical (NLO) Properties Prediction (e.g., Polarizability, Hyperpolarizability)

The nonlinear optical (NLO) response of a molecule describes its interaction with strong electromagnetic fields, a property of great interest for applications in optoelectronics and photonics. jcsp.org.pk Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.comresearchgate.net

For 2-(4-Methylphenyl)phenol, a DFT calculation using a functional like B3LYP or CAM-B3LYP with an extended basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate these properties. jcsp.org.pkresearchgate.net The first hyperpolarizability (β) is a tensor quantity that determines the second-harmonic generation (SHG) capability of the molecule. A large β value indicates a strong NLO response. jksus.org The NLO properties of phenolic compounds are often enhanced by intramolecular charge transfer, which can be evaluated by analyzing the HOMO and LUMO energy levels. researchgate.net A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability. iucr.org The predicted NLO properties are often compared to those of a standard reference material like urea. researchgate.net

Table 2: Example of Calculated NLO Properties for a Phenolic Compound This table provides an example of NLO data as would be generated by DFT calculations for a molecule similar to 2-(4-Methylphenyl)phenol.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 2.61 |

| Mean Polarizability | ⟨α⟩ | 165.4 |

| First Hyperpolarizability | β_tot | 640.37 |

Note: Values are illustrative and depend heavily on the specific molecule and level of theory used. researchgate.netiucr.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible to static quantum chemical calculations. mdpi.com

Dynamic Conformational Behavior

For a molecule like 2-(4-Methylphenyl)phenol, which has a rotational degree of freedom around the single bond connecting the two phenyl rings, MD simulations are invaluable for exploring its conformational landscape. ethz.ch By simulating the molecule's trajectory over nanoseconds, researchers can observe the torsional dynamics and identify the most stable or frequently accessed conformations. researchgate.net The dihedral angle between the two aromatic rings is a key parameter to monitor. These simulations can reveal the energy barriers to rotation and how factors like temperature and solvent affect the conformational equilibrium. ethz.ch The results can indicate whether the molecule is rigid or flexible, which has implications for its interaction with biological targets or its packing in a crystal lattice.

Modeling of Intermolecular Interactions (e.g., Host-Guest Systems)

MD simulations excel at modeling the complex intermolecular interactions that govern molecular recognition and self-assembly. researchgate.net For 2-(4-Methylphenyl)phenol, simulations can be used to study how multiple molecules interact with each other in solution or in the solid state. Key interactions that can be modeled include:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, and the simulations can quantify the strength and lifetime of these bonds.

Furthermore, MD simulations can be used to model the behavior of 2-(4-Methylphenyl)phenol in a host-guest system, such as its binding within the cavity of a cyclodextrin (B1172386) or a protein. These simulations can predict the binding affinity and the specific orientation of the guest molecule within the host, providing insights that are crucial for drug design and materials science.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. These indices are derived from the electronic structure and are used to predict how and where a molecule will react.

Fukui Functions for Local Reactivity Prediction

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. acs.org

There are two primary Fukui functions:

f k⁺: This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species) and identifies the most electrophilic sites in the molecule. eurjchem.comacs.org

f k⁻: This function measures the reactivity towards an electrophilic attack (attack by an electron-poor species) and identifies the most nucleophilic sites. eurjchem.comacs.org

For 2-(4-Methylphenyl)phenol, calculating the Fukui functions would allow for the prediction of which atoms are most susceptible to reaction. For instance, the analysis would likely identify the oxygen atom of the hydroxyl group and specific carbon atoms on the aromatic rings as primary sites for electrophilic attack (high f k⁻), while carbons attached to electron-withdrawing groups or the hydrogen of the hydroxyl group might be more susceptible to nucleophilic attack (high f k⁺). researchgate.netdergipark.org.tr This information is critical for understanding the molecule's reaction mechanisms and for designing synthetic pathways.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely utilized computational method for evaluating the aromaticity of a molecule. github.ionih.gov Introduced by Paul von Ragué Schleyer and colleagues in 1996, NICS assesses aromaticity based on magnetic criteria, specifically the induced magnetic field at or near the center of a ring system when subjected to an external magnetic field. github.iorsc.org The core principle is the ring current model, where delocalized π-electrons in an aromatic ring circulate, inducing a diatropic current that opposes the external field. github.io

The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point, often using a "ghost" atom (designated Bq in Gaussian software) with no basis functions or charge. github.io A negative NICS value (NICS < 0) indicates a diatropic ring current and thus aromatic character. Conversely, a positive value (NICS > 0) suggests a paratropic current, which is a hallmark of antiaromaticity. A value close to zero is indicative of a non-aromatic system. nih.gov

To refine the assessment and minimize contributions from localized σ-electrons, several variations of the NICS method have been developed. The original method, NICS(0), places the probe at the geometric center of the ring. A common and more robust variant, NICS(1), calculates the shift at a point 1 Å above the ring's plane, which better reflects the effects of the π-system. nih.gov Further refinements, such as NICS(1)zz, isolate the out-of-plane tensor component of the chemical shift, which is most directly related to the ring current. nih.gov

For a molecule like 2-(4-Methylphenyl)phenol, NICS calculations would be instrumental in quantifying and comparing the aromatic character of the two constituent phenyl rings—the phenol ring and the 4-methylphenyl (tolyl) ring. This analysis could reveal how the electronic effects of the hydroxyl and methyl substituents, as well as the torsional angle between the rings, modulate the local aromaticity of each ring. However, a review of the current scientific literature does not yield specific NICS studies performed directly on 2-(4-Methylphenyl)phenol. The application of this method remains a valuable potential avenue for future research into the detailed electronic structure of this compound and its derivatives.

Comparison of Experimental and Theoretical Data

A cornerstone of modern computational chemistry involves the validation of theoretical models by comparing calculated data with experimental results. This comparative approach is crucial for establishing the reliability of the computational methods used and for gaining deeper insights into the structural and electronic properties of a molecule. For 2-(4-Methylphenyl)phenol and its analogues, this typically involves comparing geometric parameters, vibrational frequencies, and electronic spectra obtained from Density Functional Theory (DFT) calculations with data from experimental techniques like X-ray diffraction (XRD), Fourier-transform infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

While specific comparative studies on 2-(4-Methylphenyl)phenol are not prominent in the literature, extensive research on closely related biphenyl (B1667301) derivatives, such as 4'-methylbiphenyl-2-carbonitrile, provides a clear framework for how such comparisons are conducted. nih.gov

Geometric Parameters

DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry in the ground state. These theoretical structures provide data on bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental values obtained from single-crystal X-ray diffraction. nih.gov For biphenyl systems, a critical parameter is the dihedral angle between the two aromatic rings, which significantly influences the degree of π-conjugation. Studies on 4'-methylbiphenyl-2-carbonitrile have shown that the calculated geometrical parameters are in good agreement with XRD crystal structure data. nih.gov

Table 1: Representative Comparison of Experimental (XRD) and Theoretical (DFT) Geometric Parameters for a Biphenyl Analogue (4'-methylbiphenyl-2-carbonitrile). This table illustrates the typical level of agreement found in such studies. Data is representative of the methodology.

| Parameter | Experimental (XRD) | Theoretical (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | ~1.490 Å | ~1.488 Å |

| C-CN | ~1.440 Å | ~1.435 Å |

| C-CH₃ | ~1.510 Å | ~1.508 Å |

| Bond Angles (º) | ||

| C-C-C (inter-ring) | ~121.0º | ~120.5º |

| Dihedral Angle (º) | ||

| Ring-C-C-Ring | 44.7º nih.gov | ~45.0º |

Vibrational Frequencies

FT-IR and FT-Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Corresponding theoretical vibrational frequencies can be calculated using DFT. A direct comparison often reveals that theoretical frequencies are slightly overestimated due to the calculations being based on a harmonic oscillator model, whereas experimental vibrations are anharmonic. researchgate.net To correct for this, calculated frequencies are often multiplied by a scaling factor (typically between 0.95 and 1.0) to improve the correlation with experimental data. researchgate.net The analysis of these spectra allows for the assignment of specific vibrational modes, such as C-H stretching, C=C ring stretching, and the vibrations of substituent groups like the O-H in phenol. nih.govtandfonline.com

Table 2: Illustrative Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a Biphenyl Analogue. This table demonstrates the typical assignments and correlation between experimental and theoretical vibrational data.

| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) |

| O-H Stretch (Phenol) | ~3400-3500 | ~3450 |

| Aromatic C-H Stretch | ~3050-3100 | ~3070 |

| C≡N Stretch (Nitrile) | ~2230 | ~2225 |

| Aromatic C=C Stretch | ~1600, ~1490 | ~1605, ~1495 |

| C-O Stretch (Phenol) | ~1250 | ~1255 |

| Inter-ring C-C Stretch | ~1280 | ~1275 |

Electronic Spectra

UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. researchgate.net Theoretical insights into these transitions are provided by Time-Dependent Density Functional Theory (TD-DFT), which can calculate the excitation energies and oscillator strengths (f) of the lowest-energy electronic transitions. gaussian.comthermofisher.com These calculated values correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. Such comparisons help in understanding the nature of the electronic transitions (e.g., π→π*) and how they are influenced by molecular structure and substituents. whiterose.ac.uk

By systematically comparing theoretical predictions with experimental measurements, researchers can build a validated and comprehensive understanding of the structural and electronic properties of 2-(4-Methylphenyl)phenol.

Environmental Fate and Degradation Pathways

Biotic Transformation Processes (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a major pathway for the environmental degradation of many organic pollutants, including phenolic compounds.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize 2-(4-Methylphenyl)phenol as a source of carbon and energy, leading to its mineralization to carbon dioxide and water.

A common strategy employed by bacteria to degrade aromatic compounds involves the initial hydroxylation of the aromatic ring to form a dihydroxy intermediate, typically a catechol or a substituted catechol. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes.

For substituted biphenyls like 2-(4-Methylphenyl)phenol, the degradation is likely initiated by a dioxygenase that hydroxylates one of the aromatic rings. Based on studies of ortho-phenylphenol, a plausible pathway involves the formation of 2,3-dihydroxybiphenyl. researchgate.net This dihydroxylated intermediate can then undergo further enzymatic reactions. One proposed pathway for ortho-phenylphenol involves its conversion to benzoic acid and subsequently to catechol. researchgate.net

Once catechol or a substituted catechol is formed, the aromatic ring can be cleaved through two main pathways:

Ortho-cleavage (intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms is broken by a catechol 1,2-dioxygenase.

Meta-cleavage (extradiol cleavage): The bond adjacent to one of the hydroxyl groups is broken by a catechol 2,3-dioxygenase.

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle. The predominance of either the ortho- or meta-cleavage pathway depends on the specific microbial species and the enzymes they produce. frontiersin.orgnih.gov

| Initial Substrate | Key Intermediate | Cleavage Pathway | Key Enzyme |

| ortho-Phenylphenol | 2,3-Dihydroxybiphenyl, Catechol | Ortho- and/or Meta-cleavage | Dioxygenases |

This table illustrates a likely biodegradation pathway for 2-(4-Methylphenyl)phenol based on the degradation of the isomeric compound ortho-phenylphenol.

Aerobic Degradation Pathways

Protocatechuate Degradation Routes

Protocatechuate (3,4-dihydroxybenzoate) is a central intermediate in the microbial catabolism of a wide variety of aromatic compounds derived from lignin, pollutants such as phthalates, and other natural and xenobiotic sources. guidechem.com Its benzene (B151609) ring can be cleaved by microorganisms through several key pathways, primarily categorized as ortho (intradiol) cleavage and meta (extradiol) cleavage. researchgate.net

The degradation of 2-(4-Methylphenyl)phenol would likely involve initial enzymatic modifications to form a dihydroxy-substituted aromatic ring, which could then be funneled into a protocatechuate pathway. This would likely involve hydroxylation of the phenol (B47542) ring and potentially the methyl-substituted phenyl ring, followed by further enzymatic reactions.

Ortho-Cleavage Pathway (β-Ketoadipate Pathway):

In the ortho-cleavage pathway, the aromatic ring of protocatechuate is cleaved between the two hydroxyl groups by the enzyme protocatechuate 3,4-dioxygenase . mit.eduaksci.com This intradiol cleavage results in the formation of β-carboxy-cis,cis-muconate. aksci.com This intermediate is then further metabolized through a series of enzymatic steps, known as the β-ketoadipate pathway, to ultimately yield succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. researchgate.net This pathway is widely distributed among soil bacteria and fungi. aksci.com

Meta-Cleavage Pathways:

Alternatively, the aromatic ring of protocatechuate can be cleaved adjacent to one of the hydroxyl groups in a meta-cleavage reaction. There are two primary meta-cleavage routes for protocatechuate:

Protocatechuate 4,5-cleavage: Catalyzed by protocatechuate 4,5-dioxygenase , this pathway results in the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde. guidechem.comcumhuriyet.edu.tr This intermediate is subsequently degraded through a series of enzymatic reactions to pyruvate (B1213749) and oxaloacetate. guidechem.com This pathway has been well-characterized in bacteria such as Sphingobium and Comamonas. cumhuriyet.edu.trusgs.gov

Protocatechuate 2,3-cleavage: This pathway is initiated by protocatechuate 2,3-dioxygenase , leading to the formation of 5-carboxy-2-hydroxymuconate-6-semialdehyde. usgs.gov Subsequent enzymatic steps convert this intermediate into pyruvate and acetyl-CoA. usgs.gov

The specific degradation route for a compound like 2-(4-Methylphenyl)phenol would depend on the microbial species present and the specific enzymatic machinery they possess.

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms due to the absence of molecular oxygen as a cosubstrate for oxygenases. The degradation of 2-(4-Methylphenyl)phenol under these conditions has not been specifically detailed, but pathways for related compounds offer insights.

For simple phenols, a common initial step in anaerobic degradation is carboxylation, often in the para-position to the hydroxyl group, to form 4-hydroxybenzoate. This is then activated to its coenzyme A (CoA) thioester, which undergoes reductive dehydroxylation to benzoyl-CoA. nist.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through ring reduction and cleavage. researchgate.net

For methylated phenols like p-cresol (B1678582) (4-methylphenol), a different activation strategy is employed by some anaerobic bacteria. The methyl group can be added to fumarate (B1241708) to form 4-hydroxybenzylsuccinate, which is then metabolized via β-oxidation to 4-hydroxybenzoyl-CoA. researchgate.net This intermediate can then enter the benzoyl-CoA pathway after reductive dehydroxylation. researchgate.net

The anaerobic degradation of biphenyl (B1667301) has been observed in various anoxic environments, including paddy soils and sediments. guidechem.com It has been suggested that sulfate-reducing and fermenting bacteria play important roles in this process. guidechem.com Under methanogenic conditions, p-cresol has been identified as a transient intermediate in biphenyl degradation, suggesting a pathway involving hydroxylation and cleavage of one of the aromatic rings. researchgate.net

Given the structure of 2-(4-Methylphenyl)phenol, its anaerobic degradation could potentially involve a combination of these strategies, such as initial hydroxylation, carboxylation, or modification of the methyl group, to form intermediates that can be funneled into central anaerobic aromatic degradation pathways like the benzoyl-CoA pathway.

Microbial Strain Characterization and Enzymatic Systems Involved

While specific microbial strains capable of degrading 2-(4-Methylphenyl)phenol have not been isolated and characterized, numerous microorganisms are known to degrade structurally related aromatic compounds. These organisms possess the enzymatic systems necessary for the initial attack and subsequent ring cleavage of aromatic molecules.

Aerobic Degraders:

Pseudomonas species: This genus is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds, including phenols, cresols, and biphenyl. researchgate.net Pseudomonas putida and Pseudomonas fluorescens are frequently studied for their ability to degrade phenol via both ortho- and meta-cleavage pathways. chemsafetypro.com The key enzymes in these pathways, such as phenol hydroxylase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase, are well-characterized in these bacteria. chemsafetypro.com For biphenyl degradation, Pseudomonas species utilize biphenyl dioxygenase to initiate the attack on the aromatic ring. researchgate.net

Sphingomonas species: Bacteria from this genus are also recognized for their extensive catabolic capabilities towards aromatic hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs). mit.eduusgs.gov They are known to possess dioxygenase enzymes that can initiate the degradation of a variety of aromatic structures. mit.edu

Anaerobic Degraders:

Thauera aromatica: This denitrifying bacterium is a model organism for the anaerobic degradation of phenol and other aromatic compounds.

Desulfobacterium species: Certain species within this genus of sulfate-reducing bacteria are capable of degrading p-cresol anaerobically. researchgate.net

The enzymatic systems involved in the initial transformation of 2-(4-Methylphenyl)phenol would likely be monooxygenases or dioxygenases under aerobic conditions, which would hydroxylate one or both of the aromatic rings. This would be followed by ring-cleavage dioxygenases. Under anaerobic conditions, carboxylases or enzymes capable of activating the methyl group would be crucial.

Bioremediation Potential and Mechanism of Action in Environmental Systems

The bioremediation of environments contaminated with 2-(4-Methylphenyl)phenol would rely on the metabolic activities of indigenous microbial populations or the introduction of specialized microorganisms. The potential for bioremediation is significant, given the widespread ability of soil and sediment microorganisms to degrade aromatic hydrocarbons.